2-氨基-n-(2,4-二甲氧基苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives, including structures similar to 2-Amino-N-(2,4-dimethoxyphenyl)benzamide, often involves multi-component reactions. For example, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives are synthesized from reactions involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, yielding high yields and demonstrating the versatility of benzamide synthesis techniques (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including 2-Amino-N-(2,4-dimethoxyphenyl)benzamide, can be elucidated using techniques such as X-ray crystallography. For instance, the structure of specific benzamide derivatives has been confirmed, establishing configurations and highlighting the importance of molecular structure analysis in understanding compound properties (Browne, Skelton, & White, 1981).

Chemical Reactions and Properties

Benzamide compounds participate in various chemical reactions, influencing their properties and applications. The Bischler-Napieralski reaction, for example, is used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into pyrroles, demonstrating the reactivity of the benzamide group and its potential for creating complex heterocyclic structures (Browne, Skelton, & White, 1981).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. The synthesis and characterization of polyamides and poly(amide-imide)s derived from benzamide-based monomers have revealed insights into their amorphous nature, solubility in polar solvents, and thermal stability, underlining the significance of physical property analysis in material science (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity, stability, and interaction with other molecules, is essential for the application of benzamide derivatives. Studies on the synthesis, characterization, and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides provide insights into the chemical behavior of benzamide compounds, highlighting their potential in medicinal chemistry and material science (Saeed et al., 2015).

科学研究应用

抗惊厥特性

研究表明,2-氨基-n-(2,4-二甲氧基苯基)苯甲酰胺的衍生物,如 4-氨基-N-(2,6-二甲基苯基)苯甲酰胺,表现出显着的抗惊厥特性。例如,发现一些化合物在最大电休克癫痫发作试验中优于苯妥英,尽管它们在其他癫痫模型(如皮下美卓唑诱导的癫痫模型)中不活跃 (Lambert 等人,1995 年)。此外,另一项研究发现 4-氨基-N-(2,6-二甲基苯基)苯甲酰胺在几种抗惊厥活性的动物模型中有效,证明了其作为一种新型抗惊厥药的潜力 (Robertson 等人,1987 年)。

灭阿米巴活性

一项研究调查了 N-取代的 2-硝基-4,5-二甲氧基苯甲酰胺和 2-氨基-3-甲氧基和 2-氨基-4,5-二甲氧基苯甲酸的苯胺的合成,目的是开发有效的灭阿米巴药。然而,这些化合物未能对溶组织内阿米巴表现出显着的灭阿米巴活性 (Misra 等人,1976 年)。

抗溃疡活性

在胃肠病学领域,合成了 2-氨基-n-(2,4-二甲氧基苯基)苯甲酰胺的衍生物,如 2-(3,4-二甲氧基苯基)乙胺衍生物,并评估了它们在预防大鼠胃溃疡中的有效性。其中一种衍生物表现出显着的抗溃疡活性 (Hosokami 等人,1992 年)。

合成方法

还对 2-氨基-n-(2,4-二甲氧基苯基)苯甲酰胺衍生物的有效合成方法进行了研究。例如,一项研究描述了 N-烷基 2-[(2-氧代-2-芳基乙基)氨基]苯甲酰胺衍生物的绿色合成方法,该衍生物使用三组分反应以高收率合成 (Sabbaghan 和 Hossaini,2012 年)。

新型抗肿瘤药

一种新型抗肿瘤药 JS-38(苯甲酰胺,N-[4-(2,4-二甲氧基苯基)-4,5-二氢-5-氧代-1,2-二硫杂[4,3-b]吡咯-6-基]-3,5-双(三氟甲基)-(9Cl))),研究了其在大鼠中的代谢和分布,揭示了与骨髓细胞形成相关的独特药理特性 (Zhang 等人,2011 年)。

作用机制

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in cellular processes . The exact nature of these interactions and changes requires further investigation.

Biochemical Pathways

It is possible that the compound may influence multiple pathways, leading to downstream effects on cellular functions

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

属性

IUPAC Name |

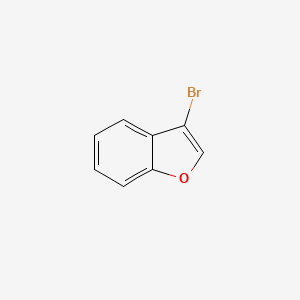

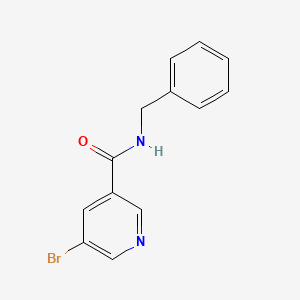

2-amino-N-(2,4-dimethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-10-7-8-13(14(9-10)20-2)17-15(18)11-5-3-4-6-12(11)16/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSQRQNCHSXYMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

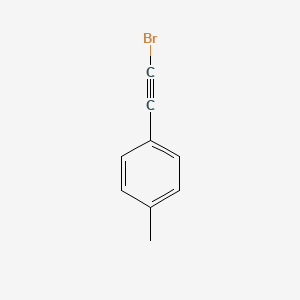

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358583 |

Source

|

| Record name | 2-amino-n-(2,4-dimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93988-27-3 |

Source

|

| Record name | 2-amino-n-(2,4-dimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B1268574.png)

![[Bromo(difluoro)methyl]benzene](/img/structure/B1268598.png)